1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid
Overview
Description
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H17NO4 and a molar mass of 251.28 g/mol It is characterized by the presence of a piperidine ring substituted with a furan ring and carboxylic acid group
Mechanism of Action
Target of action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of action
Without specific information on “1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid”, it’s difficult to detail its mode of action. Piperidine derivatives often act by interacting with various receptors or enzymes in the body .
Biochemical pathways
Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific structure and targets .
Preparation Methods
The synthesis of 1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-ethylfuran-2-carboxylic acid with piperidine-4-carboxylic acid under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(5-Ethylfuran-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Methylfuran-2-carbonyl)piperidine-4-carboxylic acid: This compound has a methyl group instead of an ethyl group on the furan ring, which may affect its chemical reactivity and biological activity.
1-(5-Propylfuran-2-carbonyl)piperidine-4-carboxylic acid: The presence of a propyl group can lead to differences in solubility and interaction with biological targets.
1-(5-Butylfuran-2-carbonyl)piperidine-4-carboxylic acid: The longer alkyl chain may influence the compound’s pharmacokinetics and distribution in biological systems.
Properties
IUPAC Name |
1-(5-ethylfuran-2-carbonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-10-3-4-11(18-10)12(15)14-7-5-9(6-8-14)13(16)17/h3-4,9H,2,5-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCNHRFNACDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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